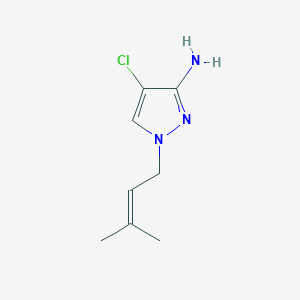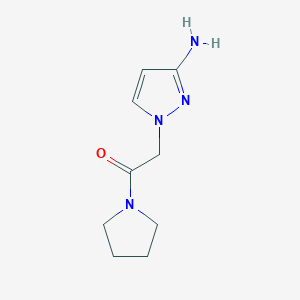![molecular formula C4H8N2O B13321554 2-[Cyano(methyl)amino]ethan-1-OL CAS No. 34065-05-9](/img/structure/B13321554.png)
2-[Cyano(methyl)amino]ethan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Cyano(methyl)amino]ethan-1-OL is an organic compound with a unique structure that includes both a cyano group and an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Cyano(methyl)amino]ethan-1-OL can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This process typically involves the reaction of methyl cyanoacetate with an appropriate amine under solvent-free conditions or with minimal solvent at elevated temperatures . Another method involves the reaction of cyanoacetamide derivatives with various reagents to form the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-[Cyano(methyl)amino]ethan-1-OL undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Aplicaciones Científicas De Investigación
2-[Cyano(methyl)amino]ethan-1-OL has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-[Cyano(methyl)amino]ethan-1-OL involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(Methylamino)ethanol: This compound is similar in structure but lacks the cyano group.
2-(2-Aminoethylamino)ethanol: Another similar compound with an additional amino group.
Uniqueness
This article provides a comprehensive overview of 2-[Cyano(methyl)amino]ethan-1-OL, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
34065-05-9 |
|---|---|
Fórmula molecular |
C4H8N2O |
Peso molecular |
100.12 g/mol |
Nombre IUPAC |
2-hydroxyethyl(methyl)cyanamide |
InChI |
InChI=1S/C4H8N2O/c1-6(4-5)2-3-7/h7H,2-3H2,1H3 |
Clave InChI |
YBQSRVYVRQZMPN-UHFFFAOYSA-N |
SMILES canónico |
CN(CCO)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


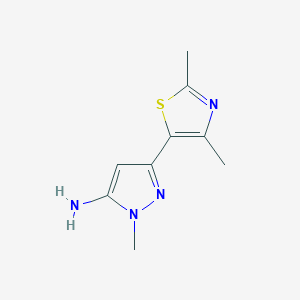
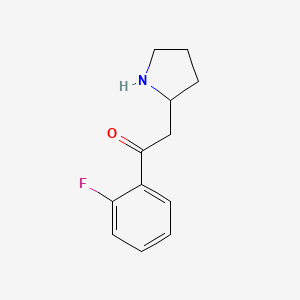
![3-[(Azetidin-1-yl)methyl]benzonitrile](/img/structure/B13321483.png)
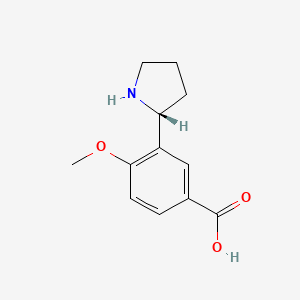
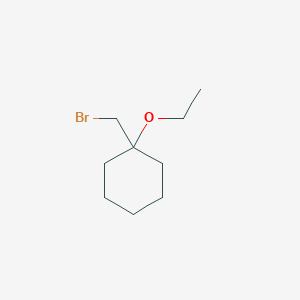
![[(2S,3AS,6aS)-octahydrocyclopenta[b]pyrrol-2-yl]methanol](/img/structure/B13321510.png)
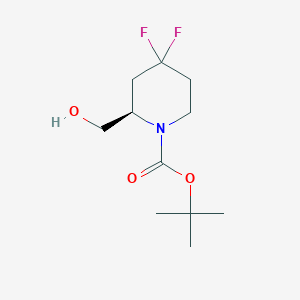

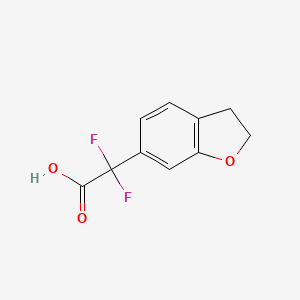
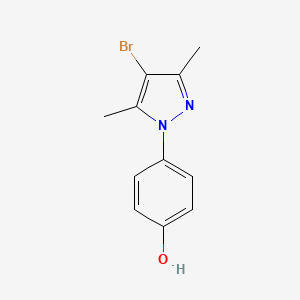
![8,9-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride](/img/structure/B13321529.png)
